2-(4-bromo-1H-pyrrol-2-yl)acetonitrile
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Overview
Description
2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of a bromine atom at the 4-position and a nitrile group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-2-pyrrolecarboxaldehyde with a cyanide source under basic conditions to form the desired acetonitrile compound .
Industrial Production Methods
Industrial production of 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile may involve large-scale bromination and subsequent nitrile introduction using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(4-substituted-1H-pyrrol-2-yl)acetonitriles.
Oxidation: Formation of pyrrolinones or other oxidized pyrrole derivatives.
Reduction: Formation of 2-(4-bromo-1H-pyrrol-2-yl)ethylamines.
Scientific Research Applications
2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1H-pyrrol-2-yl)acetonitrile
- 2-(4-Fluoro-1H-pyrrol-2-yl)acetonitrile
- 2-(4-Iodo-1H-pyrrol-2-yl)acetonitrile
Uniqueness
2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
62380-96-5 |
---|---|
Molecular Formula |
C6H5BrN2 |
Molecular Weight |
185 |
Purity |
95 |
Origin of Product |
United States |
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